Cas no 21224-15-7 (6-ethyl-1,3-benzothiazol-2-amine hydrochloride)

6-Ethyl-1,3-benzothiazol-2-amine hydrochloride is a benzothiazole derivative with applications in pharmaceutical and chemical research. This compound serves as a key intermediate in the synthesis of biologically active molecules, particularly those targeting neurological and antimicrobial pathways. Its hydrochloride salt form enhances solubility and stability, facilitating handling and storage. The ethyl substitution at the 6-position may influence binding affinity and selectivity in molecular interactions. This product is characterized by high purity and consistent quality, making it suitable for rigorous experimental use. Researchers value its utility in developing novel therapeutic agents and studying structure-activity relationships in benzothiazole-based compounds.
6-ethyl-1,3-benzothiazol-2-amine hydrochloride structure
21224-15-7 structure
商品名:6-ethyl-1,3-benzothiazol-2-amine hydrochloride
CAS番号:21224-15-7
MF:C9H10N2S.HCl
メガワット:214.715
CID:3055915
PubChem ID:16495380

6-ethyl-1,3-benzothiazol-2-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • 6-Ethyl-1,3-benzothiazol-2-amine, HCl
    • 21224-15-7
    • AKOS001476208
    • 6-ethyl-1,3-benzothiazol-2-amine hydrochloride
    • 6-ethyl-1,3-benzothiazol-2-amine;hydrochloride
    • 6-Ethylbenzo[d]thiazol-2-amine hydrochloride
    • インチ: InChI=1S/C9H10N2S.ClH/c1-2-6-3-4-7-8(5-6)12-9(10)11-7;/h3-5H,2H2,1H3,(H2,10,11);1H
    • InChIKey: DNCDXUABJVJJAQ-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 214.0331472Da
  • どういたいしつりょう: 214.0331472Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 163
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 67.2Ų

6-ethyl-1,3-benzothiazol-2-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B126660-500mg
6-ethyl-1,3-benzothiazol-2-amine hydrochloride
21224-15-7
500mg
$ 230.00 2022-06-07
TRC
B126660-1g
6-ethyl-1,3-benzothiazol-2-amine hydrochloride
21224-15-7
1g
$ 340.00 2022-06-07
TRC
B126660-100mg
6-ethyl-1,3-benzothiazol-2-amine hydrochloride
21224-15-7
100mg
$ 70.00 2022-06-07

6-ethyl-1,3-benzothiazol-2-amine hydrochloride 関連文献

6-ethyl-1,3-benzothiazol-2-amine hydrochlorideに関する追加情報

Comprehensive Overview of 6-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS No. 21224-15-7): Properties, Applications, and Industry Insights

6-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS No. 21224-15-7) is a specialized organic compound belonging to the benzothiazole family. This derivative has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure and versatile reactivity. The compound features an ethyl group at the 6-position of the benzothiazole ring, coupled with an amine hydrochloride moiety at the 2-position, which enhances its solubility and bioavailability in various formulations.

In recent years, the demand for benzothiazole derivatives has surged, driven by their applications in drug discovery and material science. Researchers are particularly interested in 6-ethyl-1,3-benzothiazol-2-amine hydrochloride for its potential as a building block in synthesizing bioactive molecules. Its CAS No. 21224-15-7 serves as a critical identifier in regulatory and commercial databases, ensuring precise tracking in global supply chains. The compound’s stability under ambient conditions and compatibility with common solvents make it a preferred choice for laboratory-scale and industrial applications.

One of the trending topics in organic chemistry is the exploration of heterocyclic compounds for sustainable solutions. 6-ethyl-1,3-benzothiazol-2-amine hydrochloride aligns with this trend, as its scaffold is frequently employed in designing eco-friendly catalysts and biodegradable materials. Additionally, its role in photodynamic therapy research has been highlighted in peer-reviewed studies, addressing the growing interest in non-invasive medical treatments. Users searching for "benzothiazole amine derivatives" or "CAS 21224-15-7 applications" will find this compound relevant to cutting-edge developments.

From a synthetic perspective, 6-ethyl-1,3-benzothiazol-2-amine hydrochloride is synthesized via cyclization reactions involving 2-amino thiophenol derivatives. The hydrochloride salt form improves its handling characteristics, reducing hygroscopicity compared to freebase analogs. This attribute is crucial for manufacturers seeking consistent quality in bulk production. The compound’s molecular weight (228.72 g/mol) and melting point (250–255°C) are frequently cited in technical datasheets, catering to analytical chemists and formulators.

In the context of SEO optimization, queries like "6-ethyl-1,3-benzothiazol-2-amine hydrochloride supplier" or "benzothiazole derivatives in drug design" reflect user intent. Addressing these, this article emphasizes the compound’s role in high-throughput screening libraries and its mention in patents related to antimicrobial agents. Such details enhance the content’s visibility while providing actionable insights for researchers and procurement specialists.

Environmental and safety profiles are also critical for modern users. While 6-ethyl-1,3-benzothiazol-2-amine hydrochloride is not classified as hazardous under standard guidelines, proper personal protective equipment (PPE) is recommended during handling. Its LD50 data and ecotoxicity metrics are available in compliance with REACH and OSHA standards, ensuring transparency for regulatory submissions.

Looking ahead, the integration of AI-driven molecular modeling has accelerated the study of benzothiazole analogs. Computational tools predict novel applications for CAS No. 21224-15-7, such as organic semiconductors or fluorescent probes. These interdisciplinary connections position the compound at the intersection of chemistry, biology, and materials science, answering search queries like "benzothiazole in nanotechnology."

In summary, 6-ethyl-1,3-benzothiazol-2-amine hydrochloride (CAS No. 21224-15-7) exemplifies innovation in fine chemicals. Its adaptability across industries, combined with rigorous scientific validation, makes it a staple in research and development. By aligning with user search trends and emphasizing its multifunctional properties, this overview bridges technical expertise with practical demand.

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